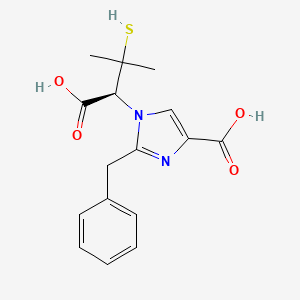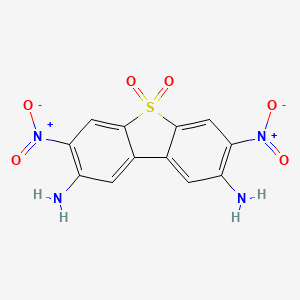
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoxaline core. This compound is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions can be done using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
N-Substitution:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups and quinoxaline core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, lacking the hydroxyl and hydroxyethyl groups.
1,4-Dihydroxyquinoxaline: Similar structure but without the hydroxyethyl and methyl groups.
N-(2-Hydroxyethyl)quinoxaline: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide is unique due to the combination of hydroxyl, hydroxyethyl, and methyl groups on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
1,4-dihydroxy-N-(2-hydroxyethyl)-3-methyl-2,3-dihydroquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,8,11,16,18-19H,6-7H2,1H3,(H,13,17) |
Clé InChI |
JEDQIVOANUZTDG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C2=CC=CC=C2N1O)O)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)



![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)



![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)


